2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate
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Overview
Description
2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 4-fluorobenzylthio group and a piperazinyl group attached to the thiadiazole ring, with a trifluoroacetate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the 4-Fluorobenzylthio Group: The thiadiazole-2-thiol is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-fluorobenzylthio group.
Attachment of the Piperazinyl Group: The intermediate product is further reacted with piperazine to attach the piperazinyl group to the thiadiazole ring.
Formation of the Trifluoroacetate Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic fluorine can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Thiadiazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This specific compound could be evaluated for similar activities.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The piperazinyl group might enhance its binding affinity to certain targets, while the fluorobenzylthio group could influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of fluorine.
2-((4-Methylbenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole: Contains a methyl group instead of fluorine.
2-((4-Nitrobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole: Contains a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its binding affinity to biological targets, and improve its overall pharmacokinetic profile compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-piperazin-1-yl-1,3,4-thiadiazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S2.C2HF3O2/c14-11-3-1-10(2-4-11)9-19-13-17-16-12(20-13)18-7-5-15-6-8-18;3-2(4,5)1(6)7/h1-4,15H,5-9H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKOZUKZYDWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)SCC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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